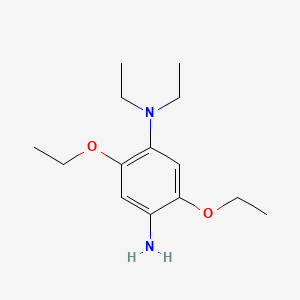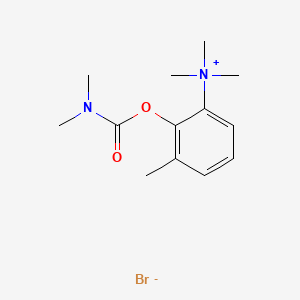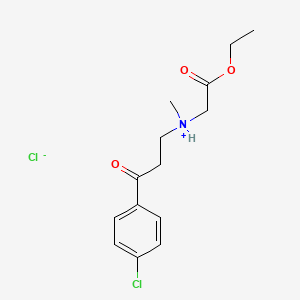![molecular formula C49H64O2 B13780823 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] is a synthetic derivative of cholesterol. This compound is characterized by the attachment of a pyrene moiety to the cholesterol backbone via a hexanoate linker. The pyrene group is a polycyclic aromatic hydrocarbon known for its fluorescent properties, making this compound useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] typically involves the esterification of 3Beta-hydroxy-5-cholestene with 6-(1-pyrene)hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
化学反応の分析
Types of Reactions
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The pyrene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-keto-5-cholestene derivatives.
Reduction: Formation of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanol].
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
科学的研究の応用
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] has several applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid environments and membrane dynamics.
Biology: Employed in the investigation of cholesterol metabolism and transport within cells.
Medicine: Potential use in diagnostic imaging due to its fluorescent properties.
Industry: Utilized in the development of biosensors and other analytical tools.
作用機序
The mechanism of action of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] primarily involves its interaction with lipid membranes. The pyrene moiety intercalates into the lipid bilayer, allowing the compound to act as a fluorescent marker. This enables the visualization and study of membrane dynamics, cholesterol distribution, and other related processes.
類似化合物との比較
Similar Compounds
- Cholesteryl-6-pyrenylhexanoate
- Cholesteryl (pyren-1-yl)hexanoate
- Cholest-5-en-3-ol (3beta)-, 3-pyrenehexanoate
Uniqueness
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] is unique due to its specific structure, which combines the properties of cholesterol with the fluorescent characteristics of pyrene. This dual functionality makes it particularly valuable for studying lipid environments and membrane-associated processes.
特性
分子式 |
C49H64O2 |
|---|---|
分子量 |
685.0 g/mol |
IUPAC名 |
[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39-,41+,42-,43+,44+,48+,49-/m1/s1 |
InChIキー |
YRAVQIYIXJZCDI-FPSZFVJWSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


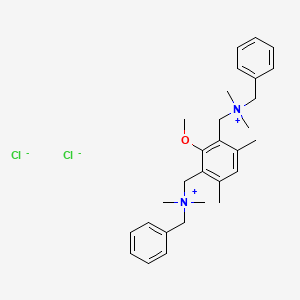
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
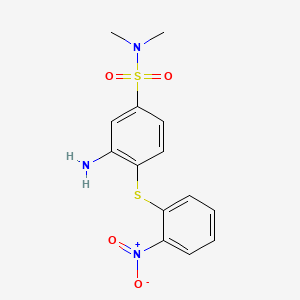
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
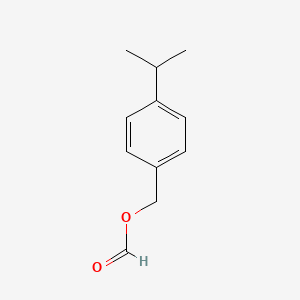
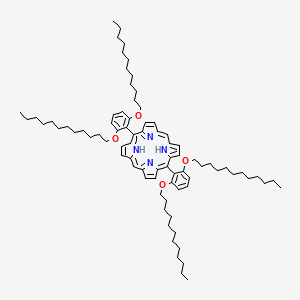


![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)
